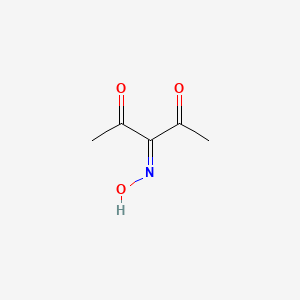

3-hydroxyiminopentane-2,4-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxyiminopentane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c1-3(7)5(6-9)4(2)8/h9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHMFUIWQKYCNMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=NO)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C(=NO)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Pathways for 3-Hydroxyiminopentane-2,4-dione

The most common and well-documented method for synthesizing this compound is the direct nitrosylation of acetylacetone (B45752). chembk.com This reaction introduces a nitroso group at the C3 position, which then tautomerizes to the more stable oxime, yielding the desired product.

The nitrosylation of acetylacetone is typically carried out in an aqueous acidic medium. rsc.orgrsc.org A common procedure involves the use of sodium nitrite (B80452) (NaNO₂) as the nitrosating agent in the presence of an acid, such as perchloric acid or chloroacetic acids. rsc.orgrsc.org The reaction can also be performed using tert-butyl nitrite in an organic solvent like acetonitrile (B52724). rsc.org

The reaction conditions can be optimized to improve the yield and purity of this compound. Key parameters that can be adjusted include the concentrations of the reactants, the temperature, and the choice of solvent and acid catalyst. For instance, studies have been conducted under conditions where the concentration of acetylacetone is much greater than that of the nitrite. rsc.orgrsc.org Kinetic experiments are often monitored using UV-Vis spectroscopy by observing the decrease in absorbance of the nitrosating agent or the increase in absorbance of the oxime product. rsc.org

Table 1: Representative Reaction Conditions for the Nitrosylation of Acetylacetone

| Parameter | Condition | Source |

| Starting Material | Acetylacetone (AcAc) | rsc.orgpsu.edu |

| Nitrosating Agent | Sodium nitrite (NaNO₂), tert-butyl nitrite (tBN) | rsc.orgrsc.org |

| Solvent | Aqueous acid (perchloric acid, chloroacetic acids), Acetonitrile | rsc.orgrsc.org |

| Temperature | Room temperature | psu.edu |

| Monitoring | UV-Vis Spectroscopy | rsc.orgresearchgate.net |

The mechanism of the nitrosylation of acetylacetone has been a subject of detailed kinetic studies. rsc.orgpsu.edu It is widely accepted that the reaction proceeds through the enol form of acetylacetone. rsc.orgpsu.edu The enolization of the ketone is often the rate-limiting step, particularly in the presence of nucleophiles like bromide ions. rsc.orgpsu.edu

Analogous Syntheses of Related 2-Hydroxyimino-1,3-diketones

The nitrosylation reaction is a general method applicable to other 1,3-diketones for the synthesis of the corresponding 2-hydroxyimino derivatives. psu.edu For example, the nitrosation of other ketones like acetone (B3395972) and ethyl methyl ketone has been studied and follows a similar mechanism involving the enol tautomer. psu.edu The reactivity of the enol and the nature of the nitrosating species play a crucial role in the reaction outcome. psu.edu The synthesis of other complex diketones and their derivatives has also been explored through various synthetic routes, highlighting the versatility of dicarbonyl compounds in organic synthesis. organic-chemistry.orgnih.gov

Purification Techniques and Yield Optimization for this compound Synthesis

Following the synthesis, purification of this compound is essential to obtain a product of high purity. The product is typically a colorless to pale yellow crystalline powder. chembk.com Standard laboratory purification techniques such as recrystallization from appropriate solvents can be employed. The choice of solvent will depend on the solubility characteristics of the product and any remaining impurities. Given that the product is soluble in water and organic solvents like alcohols and ethers, a mixed solvent system might be effective for recrystallization. chembk.com

Yield optimization is closely tied to the control of reaction parameters as discussed in section 2.1.1. Careful control of stoichiometry, temperature, and reaction time is crucial. For instance, ensuring the reaction goes to completion without significant side-product formation is key. The stability of the product should also be considered, as it is reported to decompose at high temperatures or under light. chembk.com Therefore, the reaction and work-up should ideally be conducted under mild conditions and the final product stored appropriately.

Reactivity Profiles and Advanced Organic Transformations

Reactions with Organophosphorus Reagents

The presence of carbonyl functionalities in 3-hydroxyiminopentane-2,4-dione makes it a prime candidate for a range of reactions with organophosphorus reagents. These reactions are fundamental in carbon-carbon bond formation and functional group interconversion.

The Wittig reaction, a cornerstone of alkene synthesis, involves the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone. wikipedia.orgorganic-chemistry.org In the case of this compound, the two carbonyl groups offer sites for olefination. The reaction with a phosphonium ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), is expected to convert one or both of the ketone groups into a carbon-carbon double bond, leading to the formation of olefinic products. wikipedia.org The specific product formed will depend on the stoichiometry of the ylide used.

The general mechanism proceeds through the nucleophilic attack of the ylide on a carbonyl carbon, forming a betaine (B1666868) intermediate which then collapses to an oxaphosphetane. libretexts.org This four-membered ring subsequently decomposes to yield the desired alkene and triphenylphosphine (B44618) oxide. libretexts.org

Table 1: Illustrative Products from the Reaction of this compound with Phosphonium Ylides

| Ylide | Expected Olefinic Product (Mono-addition) | Expected Olefinic Product (Di-addition) |

| Methylenetriphenylphosphorane | 3-Hydroxyimino-2-methylenepentan-4-one | 3-Hydroxyimino-2,4-dimethylenepentane |

| Ethylidenetriphenylphosphorane | 2-Ethylidene-3-hydroxyiminopentan-4-one | 2,4-Diethylidene-3-hydroxyiminopentane |

It is also conceivable that under certain conditions, intramolecular reactions could occur, potentially leading to the formation of cyclic products, although this would be highly dependent on the nature of the ylide and the reaction conditions.

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, utilizes phosphonate (B1237965) carbanions, which are generally more nucleophilic than the corresponding phosphonium ylides. nih.gov This enhanced reactivity often leads to higher yields and can favor the formation of (E)-alkenes. wikipedia.org The reaction of this compound with a Wittig-Horner reagent, such as the anion of triethyl phosphonoacetate, is anticipated to yield α,β-unsaturated ester adducts.

The reaction mechanism is similar to the Wittig reaction, involving the attack of the phosphonate carbanion on a carbonyl group to form a phosphonate adduct. nih.gov This adduct then eliminates a dialkylphosphate salt to generate the alkene.

Table 2: Potential Products from the Reaction of this compound with a Wittig-Horner Reagent

| Wittig-Horner Reagent | Expected Product (Mono-addition) |

| Anion of Triethyl Phosphonoacetate | Ethyl 2-(3-hydroxyimino-4-oxopentan-2-ylidene)acetate |

Trialkyl phosphites are known to react with α-dicarbonyl compounds. In the context of this compound, the interaction with a trialkyl phosphite (B83602), such as triethyl phosphite, could potentially lead to the formation of a dialkyl phosphate (B84403) product through a Perkow-type reaction. This reaction typically involves the attack of the phosphite on a carbonyl carbon, followed by rearrangement to form a vinyl phosphate. Given the presence of two carbonyl groups, a mixture of products could be expected.

Lawesson's reagent is a powerful thionating agent used to convert carbonyl groups into thiocarbonyls. organic-chemistry.orgnih.gov The reaction of this compound with Lawesson's reagent is expected to result in the thionation of one or both of the carbonyl functionalities, yielding the corresponding monothione or dithione products. researchgate.net The oxime group is generally less reactive towards Lawesson's reagent under standard conditions.

The reaction proceeds through a mechanism involving the dissociation of Lawesson's reagent into a reactive dithiophosphine ylide, which then reacts with the carbonyl group. organic-chemistry.org

Table 3: Anticipated Products from the Thionation of this compound with Lawesson's Reagent

| Stoichiometry of Lawesson's Reagent | Expected Product |

| 0.5 equivalents | 3-Hydroxyimino-2-thioxopentan-4-one |

| 1.0 equivalent | 3-Hydroxyimino-2,4-dithioxopentane |

The proposed mechanisms for the reactions of this compound with organophosphorus reagents are based on well-established principles of organic chemistry.

Wittig and Wittig-Horner Reactions: The initial step is the nucleophilic addition of the phosphorus ylide or phosphonate carbanion to one of the carbonyl carbons. This is followed by the formation of a four-membered oxaphosphetane or a related intermediate, which then collapses to form the alkene and a phosphorus-containing byproduct. The regioselectivity of the initial attack may be influenced by steric and electronic factors.

Reaction with Lawesson's Reagent: The mechanism involves the initial attack of the reactive dithiophosphine ylide, generated from Lawesson's reagent, on a carbonyl oxygen. This is followed by the formation of a thiaoxaphosphetane intermediate, which then fragments to yield the thiocarbonyl compound and a stable phosphorus-oxygen species.

Cycloaddition and Condensation Reactions

The presence of both dicarbonyl and oxime functionalities makes this compound a versatile substrate for cycloaddition and condensation reactions, leading to the formation of various heterocyclic systems. wikipedia.org

Cycloaddition reactions, such as [4+2] or [2+2] cycloadditions, could potentially occur across the C=O or C=N bonds, depending on the nature of the reacting partner. libretexts.org For instance, reaction with dienes could lead to the formation of six-membered heterocyclic rings.

Condensation reactions are also a key feature of the reactivity of this compound. It can undergo condensation with various nucleophiles, such as amines and hydrazines, to form a wide array of heterocyclic compounds. For example, reaction with o-phenylenediamine (B120857) can yield quinoxaline (B1680401) derivatives. wikipedia.org These reactions are driven by the formation of a stable aromatic ring system. The dicarbonyl moiety provides two electrophilic centers for reaction with dinucleophiles, facilitating the construction of complex molecular architectures.

Condensation with Amines and Aldehydes: Synthesis of Imidazole (B134444) 3-Oxides

This compound is a key starting material in the synthesis of 2-unsubstituted 1H-imidazole 3-oxides. These compounds are considered valuable "nitrone-like" azaheterocycles and serve as versatile intermediates for creating more complex imidazole-containing systems. researchgate.net The synthesis is typically achieved through a multicomponent condensation reaction.

The general approach involves the reaction of an α-hydroxyiminoketone, such as this compound, with a primary amine and an aldehyde (often formaldehyde, which can be sourced from hexahydro-1,3,5-triazines). researchgate.net The reaction proceeds via the formation of a formaldimine in situ, which then condenses with the α-hydroxyiminoketone to yield the imidazole 3-oxide ring system. researchgate.net This heterocyclization provides a direct route to 1,4,5-trisubstituted imidazole 3-oxides, which are useful in a variety of subsequent chemical transformations. semanticscholar.org

A three-component cascade reaction has also been described involving 2-unsubstituted imidazole N-oxides, 3-ketonitriles, and various aldehydes, which proceeds under mild, catalyst-free conditions. rsc.org

Deoxygenation Reactions of Imidazole 3-Oxides Derived from this compound

Once synthesized, the imidazole 3-oxides derived from this compound can undergo deoxygenation to furnish the corresponding imidazole derivatives. This transformation is a crucial step for accessing a wide range of substituted imidazoles. A common and effective method for this deoxygenation is treatment with freshly prepared Raney nickel. researchgate.netresearchgate.net

This reduction smoothly removes the oxygen atom from the N-oxide functionality, leaving the core imidazole ring intact. researchgate.net The resulting 1,4,5-trisubstituted imidazoles are stable compounds that can be used in further synthetic applications, such as N-alkylation to prepare 1,3,4,5-tetrasubstituted imidazolium (B1220033) salts, which are precursors for N-heterocyclic carbenes (NHCs). researchgate.net While Raney nickel is effective, other methods like catalytic hydrogenation using a Palladium on carbon (Pd/C) catalyst can also achieve deoxygenation, sometimes concurrently with the removal of other protecting groups like benzyl (B1604629) groups. researchgate.net

Cyclocondensation Reactions with Hydrazinyl Quinoxalinones

This compound serves as an effective electrophilic reagent in cyclocondensation reactions with hetarylhydrazines, such as 3-hydrazinylquinoxalin-2(1H)-one. This reaction provides a regioselective pathway to novel nitroso-pyrazolylquinoxalines. researchgate.net This represents the first instance of 2-hydroxyimino-1,3-diketones being utilized for cyclocondensation with hetarylhydrazines. researchgate.net

The reaction can be performed as either a "one-pot" or a "two-step" procedure, with the latter involving the initial formation of a hydrazone intermediate. researchgate.net For example, reacting 3-hydrazinylquinoxalin-2(1H)-one with this compound in boiling ethanol (B145695) with a catalytic amount of hydrochloric acid leads to the formation of the corresponding hydrazone. This intermediate can then be cyclized to yield the final nitroso-substituted pyrazolylquinoxaline product in high yields. researchgate.net The process has been successfully scaled up to gram-scale synthesis. researchgate.net

Table 1: Synthesis of Nitroso-pyrazolylquinoxalines

| Reactants | Procedure | Yield | Reference |

|---|

Reactions with Hydroxylamine (B1172632): Formation of Isoxazole (B147169) Derivatives

The reaction of this compound with hydroxylamine hydrochloride is a classic method for synthesizing isoxazole derivatives. youtube.com As a 1,3-dicarbonyl compound, it readily undergoes condensation and cyclization with hydroxylamine to form the five-membered aromatic isoxazole ring. youtube.comnanobioletters.com

The mechanism involves two key steps. First, the amino group (-NH2) of hydroxylamine performs a nucleophilic attack on one of the carbonyl groups of the dione (B5365651) to form an oxime intermediate. youtube.comnih.gov Following this, the hydroxyl group (-OH) of the newly formed intermediate attacks the second carbonyl group, leading to an intramolecular cyclization. The subsequent loss of a water molecule results in the formation of the stable, aromatic isoxazole ring. youtube.com This reaction provides a straightforward and efficient route to 3,5-dimethyl-4-acetylisoxazole.

Functionalization of Triaminoguanidinium Ions

This compound has been utilized in the functionalization of the 1,2,3-triaminoguanidinium ion, a C3-symmetrical molecular platform. beilstein-journals.orgresearchgate.net This ion acts as a building block for creating larger, symmetrical molecular architectures. beilstein-journals.org

Specifically, this compound reacts with 1,2,3-triaminoguanidinium chloride to prepare 1,2,3-tris(iminyl)guanidines. beilstein-journals.orgresearchgate.net In this reaction, the three primary amino groups of the triaminoguanidinium ion each condense with a molecule of the dione. This threefold symmetrical functionalization yields multidentate chelating ligands that can form complexes with various metal ions, leading to diverse supramolecular coordination architectures in the solid state. researchgate.net

Radical Chemistry and Oxidative Coupling Reactions

Beyond its role in condensation chemistry, this compound is an important substrate in the study of radical chemistry, particularly involving the generation and subsequent reactions of iminoxyl radicals.

Generation and Characterization of Iminoxyl Radicals from this compound

Iminoxyl radicals can be generated from this compound through single-electron oxidation. beilstein-journals.orgnih.gov Various oxidants, particularly transition metal compounds, are effective for this transformation. beilstein-journals.orgnih.govresearchgate.net For instance, the reaction of this compound with copper(II) perchlorate (B79767) (Cu(ClO₄)₂) in acetonitrile (B52724) has been shown to generate the corresponding iminoxyl radical, which was successfully detected and characterized using Electron Paramagnetic Resonance (EPR) spectroscopy. beilstein-journals.orgnih.gov

This iminoxyl radical is a key intermediate in oxidative C-O coupling reactions. beilstein-journals.orgnih.govresearchgate.net A notable example is the coupling of this compound with benzylmalononitrile (B177411). In this reaction, the copper(II) ion is believed to first oxidize the oxime to the iminoxyl radical. This radical then interacts with a copper complex of benzylmalononitrile to yield the final C-O coupling product, 2-benzyl-2-[(2,4-dioxopent-3-ylidene)aminooxy]malononitrile. beilstein-journals.orgnih.govresearchgate.net This reaction serves as the first example of oxidative C–O coupling of a malononitrile (B47326) with an oxime. researchgate.net

Table 2: Oxidative C-O Coupling of Benzylmalononitrile with this compound

| Oxidant | Solvent | Yield of Coupling Product | Reference |

|---|---|---|---|

| Cu(ClO₄)₂ · 6H₂O | MeCN | 65% | researchgate.net |

| Cu(NO₃)₂ · 2.5H₂O | MeCN | 35% | researchgate.net |

| Mn(OAc)₃ · 2H₂O | AcOH | 25% | researchgate.net |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Imidazole 3-oxide |

| 1H-imidazole 3-oxide |

| 2-unsubstituted 1H-imidazole 3-oxide |

| Formaldehyde |

| Hexahydro-1,3,5-triazine |

| Imidazole |

| 1,4,5-trisubstituted imidazole |

| 1,3,4,5-tetrasubstituted imidazolium salt |

| Raney nickel |

| Palladium on carbon |

| 3-hydrazinylquinoxalin-2(1H)-one |

| Nitroso-pyrazolylquinoxaline |

| Hydroxylamine hydrochloride |

| Isoxazole |

| 3,5-dimethyl-4-acetylisoxazole |

| 1,2,3-triaminoguanidinium chloride |

| 1,2,3-tris(iminyl)guanidine |

| Iminoxyl radical |

| Copper(II) perchlorate |

| Benzylmalononitrile |

| 2-benzyl-2-[(2,4-dioxopent-3-ylidene)aminooxy]malononitrile |

| Copper(II) nitrate |

| Manganese(III) acetate |

| Potassium permanganate |

| Acetonitrile |

| Acetic acid |

Oxidative C-O Coupling with Malononitriles and other CH-Acidic Compounds

The oxidative C-O coupling of this compound with CH-acidic compounds, such as malononitriles, represents a significant transformation. This reaction is a notable example of cross-dehydrogenative coupling, where a C-H bond and an O-H bond are functionalized to form a new C-O bond.

In a pioneering example, the oxidative C-O coupling of benzylmalononitrile with this compound has been successfully achieved. researchgate.net This reaction is facilitated by an oxidizing agent, with copper(II) perchlorate hexahydrate (Cu(ClO₄)₂·6H₂O) proving to be particularly effective, yielding the coupling product, 2-benzyl-2-[(2,4-dioxopent-3-ylidene)aminooxy]malononitrile, in a 65% yield. researchgate.net The use of other oxidants has also been explored, as detailed in the table below.

Table 1: Effect of Different Oxidants on the Yield of the Coupling Product

| Oxidant | Solvent | Yield (%) |

|---|---|---|

| Cu(ClO₄)₂·6H₂O | MeCN | 65 |

| Cu(NO₃)₂·2.5H₂O | MeCN | 35 |

| Mn(OAc)₃·2H₂O | AcOH | 25 |

| KMnO₄ | AcOH | 10 |

| Fe(ClO₄)₃·8H₂O | MeCN | 0 |

Data sourced from Krylov, I. B., & Terent'ev, A. O. (2015). researchgate.net

The reaction is believed to proceed through a radical mechanism, initiated by the oxidation of the oxime. researchgate.netnih.gov This methodology has also been applied to other CH-acidic compounds like 1,3-diketones and 1,3-ketoesters, using oxidizing agents such as KMnO₄ or Mn(OAc)₃. nih.gov

Mechanistic Pathways of Oxime Radical Reactivity (e.g., Abstraction-Addition Processes)

The reactivity of the oxime radical derived from this compound is central to its role in oxidative coupling reactions. The generation of an iminoxyl radical is a key step, which can then participate in various mechanistic pathways. researchgate.netnih.gov Due to the delocalization of the unpaired electron between the oxygen and nitrogen atoms, these radicals can form both C-O and C-N bonds. nih.gov

In the context of reactions with alkenes, two competitive mechanisms are often considered: abstraction-addition and addition-abstraction. researchgate.net

Abstraction-Addition: The radical first abstracts a hydrogen atom from an allylic position of the alkene, generating an allyl radical. This is followed by the addition of another radical species to the newly formed radical.

Addition-Abstraction: The radical initially adds to the double bond of the alkene, forming a radical adduct. Subsequently, a hydrogen atom is abstracted to yield the final product.

While these specific pathways are detailed for reactions with alkenes, the underlying principles of radical abstraction and addition are relevant to the reactivity of the this compound radical with other substrates. researchgate.net For instance, in the coupling with benzylmalononitrile, the proposed mechanism involves the interaction of the iminoxyl radical with a copper(II)-dinitrile complex. nih.gov

Role of Metal Ions in Oxime Radical Generation (e.g., Cu(II), Fe(III))

Metal ions, particularly those with accessible higher oxidation states, play a crucial role in initiating the radical chemistry of this compound. Copper(II) and iron(III) salts are commonly employed for this purpose.

Copper(II): As demonstrated in the oxidative coupling with benzylmalononitrile, Cu(II) salts are effective in generating the iminoxyl radical from this compound. researchgate.netnih.gov The formation of the diacetyliminoxyl radical from the oxime under the influence of Cu(ClO₄)₂ in acetonitrile has been confirmed by Electron Paramagnetic Resonance (EPR) spectroscopy. nih.gov The copper(II) ion not only oxidizes the oxime to the corresponding radical but can also coordinate with the CH-acidic compound, facilitating the subsequent coupling reaction. nih.gov

Iron(III): While iron(III) perchlorate was found to be ineffective in the specific case of the oxidative coupling of benzylmalononitrile with this compound, iron(III) complexes are known to be involved in the generation of hydroxyl radicals in other systems. researchgate.netnih.gov For example, iron(III)-anthracycline complexes can undergo self-reduction to form ferrous complexes, leading to the production of hydroxyl radicals. nih.gov Although not directly demonstrated for this compound, the principle of metal-induced radical formation is well-established.

Other Significant Chemical Transformations

Beyond oxidative radical couplings, this compound can undergo other important chemical transformations, highlighting its versatility in organic synthesis.

Amine Substitution Reactions in Synthetic Pathways

The structure of this compound allows for its participation in amine substitution reactions, which are fundamental in the synthesis of various nitrogen-containing compounds. chembk.com These reactions can lead to the formation of biologically active molecules, indicating potential applications in the pharmaceutical and pesticide industries. chembk.com While specific examples directly involving this compound are not extensively detailed in the provided context, the general principles of amine synthesis reactions, such as the reaction of carbonyl compounds with amines to form imines or enamines, are well-established. youtube.comyoutube.com These intermediates can then be further transformed, for instance, through reduction to yield amines. youtube.com

Oxidative Transformations and Their Products

This compound can undergo various oxidation reactions, leading to the formation of diverse products. chembk.com The nature of the product depends on the oxidizing agent and the reaction conditions. As discussed previously, one of the key oxidative transformations is the generation of the stable diacetyliminoxyl radical. nih.gov This radical is a rare example of a sterically unhindered yet persistent oxime radical, capable of being stored in solution for several days at room temperature without significant decomposition. nih.gov The formation of this radical is a critical step in the oxidative C-O coupling reactions. researchgate.netnih.gov

Coordination Chemistry and Advanced Metal Complexes

Ligand Characteristics and Chelation Modes

The coordination behavior of 3-hydroxyiminopentane-2,4-dione is dictated by its molecular structure, which features several potential coordination sites: the two carbonyl oxygen atoms, the oxime nitrogen atom, and the oxime oxygen atom. This arrangement allows for a range of coordination modes, making it a versatile ligand in the formation of metal complexes.

Multidentate Coordination Behavior of this compound

This compound, also known as isonitrosoacetylacetone, primarily functions as a bidentate ligand. It can coordinate to a metal center through two donor atoms to form a stable chelate ring. While several coordination possibilities exist, the most common mode involves the deprotonated form of the ligand.

Studies on analogous isonitrosoacetylacetone imines have revealed their capacity for ambidentate coordination, where the ligand can bind through different donor atoms. niscpr.res.inacs.org This characteristic is shared by this compound, which can coordinate through either the nitrogen and one of the carbonyl oxygen atoms (N,O-coordination) or through the two carbonyl oxygen atoms (O,O-coordination), similar to its parent compound, acetylacetone (B45752). researchgate.netrsc.org The specific coordination mode adopted often depends on factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands.

N,O-Coordination and Stereochemical Preferences (e.g., fac-Coordination)

The most prevalent chelation mode for this compound involves coordination through the nitrogen atom of the oxime group and one of the adjacent carbonyl oxygen atoms, forming a five-membered chelate ring. This N,O-coordination is favored due to the formation of a stable, sterically accessible ring structure.

In octahedral complexes where three bidentate ligands coordinate to a central metal ion, the arrangement of these ligands can lead to different stereoisomers. Specifically, the ligands can adopt a facial (fac) or meridional (mer) arrangement. In a fac isomer, the three similar donor atoms (e.g., the three nitrogen atoms or the three oxygen atoms) occupy one face of the octahedron. This arrangement is often observed in complexes with tris(bidentate) ligands. niscpr.res.inlibretexts.orgresearchgate.net For a complex with three this compound ligands, a fac-N₃O₃ coordination environment can be envisaged. Such octahedral complexes with three bidentate ligands are also chiral and can exist as Δ (delta) and Λ (lambda) enantiomers, which are non-superimposable mirror images of each other. libretexts.orgresearchgate.net

Synthesis and Structural Elucidation of Transition Metal Complexes

The synthesis of transition metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The deprotonation of the ligand is often facilitated by the addition of a base.

Palladium(II) Chelate Complexes: Synthesis and Analogues

Palladium(II) complexes with bidentate ligands are well-documented, often adopting a square planar geometry. The synthesis of a palladium(II) complex with this compound can be achieved by reacting a palladium(II) salt, such as palladium(II) chloride or palladium(II) acetate, with the ligand in a 1:2 molar ratio.

A general synthetic route for analogous bis(imidate)palladium(II) complexes involves stirring a palladium(II) precursor with the protic ligand in a suitable solvent at room temperature. libretexts.org For this compound, a plausible synthesis for a neutral complex, bis[3-(hydroxyimino)pentane-2,4-dionato]palladium(II), would involve the reaction of palladium(II) chloride with two equivalents of the ligand in the presence of a weak base, such as sodium acetate, to facilitate the deprotonation of the oxime.

Table 1: Plausible Synthesis of Bis[3-(hydroxyimino)pentane-2,4-dionato]palladium(II)

| Reactants | Stoichiometry (Metal:Ligand) | Solvent | Conditions | Product |

| Palladium(II) chloride, this compound, Sodium acetate | 1 : 2 : 2 | Ethanol (B145695)/Water | Reflux | Bis[3-(hydroxyimino)pentane-2,4-dionato]palladium(II) |

This table represents a plausible synthetic route based on general procedures for similar complexes and is not based on a specific cited synthesis for this exact compound.

Complexation of Iron(II) with this compound

The complexation of iron(II) with this compound is of interest in the context of bioinorganic chemistry, particularly in modeling the active sites of certain non-heme iron enzymes. nih.govnih.govmarquette.edu Iron(II) complexes are typically synthesized under inert atmosphere to prevent oxidation to iron(III).

The synthesis of an iron(II) complex with this compound can be accomplished by reacting an iron(II) salt, such as iron(II) chloride or iron(II) tetrafluoroborate, with the ligand. nih.govat.ua The reaction of bis(acetylacetonato)iron(II) with other ligands is also a known synthetic route. wikipedia.org A potential method for preparing an iron(II) complex would involve the reaction of anhydrous iron(II) chloride with the lithium salt of this compound, prepared in situ by reacting the ligand with a strong base like lithium diisopropylamide (LDA). nih.gov

Iron(II) typically forms octahedral complexes. In the case of a bis-chelate complex with two this compound ligands, the remaining two coordination sites can be occupied by solvent molecules or other ancillary ligands to complete the octahedral geometry. If three ligand molecules coordinate, a tris-chelate complex, [Fe(3-hydroxyiminopentane-2,4-dionato)₃]⁻, could be formed.

Table 2: Plausible Synthesis of an Iron(II) Complex with this compound

| Reactants | Stoichiometry (Metal:Ligand:Base) | Solvent | Conditions | Plausible Product |

| Iron(II) chloride, this compound, Lithium diisopropylamide | 1 : 2 : 2 | Tetrahydrofuran | Inert atmosphere, Room temperature | Dichloro-bis[3-(hydroxyimino)pentane-2,4-dionato]iron(II) or solvated species |

This table represents a plausible synthetic route based on general procedures for similar complexes and is not based on a specific cited synthesis for this exact compound.

Cobalt(II) Complexes: Coordination Environment and Structure

The coordination chemistry of cobalt(II) with this compound and related ligands reveals versatile structural possibilities. rsc.orgnih.gov Generally, cobalt(II) complexes can adopt various geometries, with octahedral and tetrahedral being the most common. The specific coordination environment is influenced by factors such as the nature of the ligand, the solvent system used for synthesis, and the presence of counter-ions. rsc.orgnih.gov

In complexes involving ligands similar to this compound, the cobalt(II) ion often coordinates through the nitrogen and oxygen atoms of the ligand. For instance, in some reported structures, the cobalt atom is coordinated to two monoanionic ligands, resulting in a CoL₂ formulation. rsc.org The geometry around the Co(II) center in such complexes can be distorted from ideal geometries due to the steric and electronic constraints of the ligands. rsc.org

Oxidovanadium Complexes: Ligand Design and Properties

The design of ligands for complexation with oxidovanadium(IV) (VO²⁺) is a significant area of research due to the potential applications of these complexes. nih.gov The geometry, coordination number, and biological efficacy of oxidovanadium(IV) are highly dependent on the nature of the coordinating ligand. nih.gov this compound and analogous ligands, which possess both nitrogen and oxygen donor atoms, are well-suited for forming stable complexes with the VO²⁺ cation. nih.govchemrxiv.org

Typically, oxidovanadium(IV) complexes adopt a square-pyramidal geometry, with the vanadyl oxygen atom occupying the apical position. chemrxiv.orgresearchgate.netchemrxiv.org The ligand coordinates to the four equatorial positions of the vanadium center. The bidentate nature of ligands like this compound, coordinating through its oxygen and nitrogen atoms, facilitates the formation of these stable structures. chemrxiv.org

The properties of the resulting oxidovanadium complexes are directly influenced by the electronic and steric characteristics of the ligand. For instance, the introduction of different substituent groups on the ligand framework can modulate the electronic properties of the complex, which in turn can affect its reactivity and potential applications. nih.gov The synthesis of these complexes is often carried out by reacting a vanadyl salt, such as VOSO₄·5H₂O, with the desired ligand in a suitable solvent. chemrxiv.orgchemrxiv.org

Mixed-Ligand Metal Complexes Incorporating this compound

The formation of mixed-ligand complexes offers a strategy to fine-tune the properties and reactivity of metal complexes. jchemlett.com In this approach, a central metal ion is coordinated to two or more different types of ligands. jchemlett.comnih.gov Incorporating this compound as one of the ligands in a mixed-ligand system can lead to complexes with unique structural and electronic features.

The synthesis of mixed-ligand complexes often involves the sequential or simultaneous addition of the different ligands to a metal salt solution. nih.govresearchgate.net For example, a mixed-ligand complex could be formed by reacting a metal ion with this compound and another ligand, such as 8-hydroxyquinoline (B1678124) or an amino acid. jchemlett.comresearchgate.net The resulting complexes can exhibit different coordination geometries and stability compared to their homoleptic counterparts. aau.edu.et

The characterization of these mixed-ligand complexes is crucial to understand their structure and bonding. nih.gov Techniques such as elemental analysis, molar conductance, and various spectroscopic methods are employed to elucidate the composition and geometry of the final product. jchemlett.comnih.gov The design of mixed-ligand systems is a promising avenue for developing new metal complexes with tailored properties for specific applications. jchemlett.com

Spectroscopic and Analytical Characterization of Metal Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical Shifts and Coupling Phenomena

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of diamagnetic metal complexes in solution. While paramagnetic complexes, such as many Co(II) and oxidovanadium(IV) species, can present challenges for NMR analysis due to signal broadening, the technique is invaluable for characterizing the ligands and their diamagnetic metal complexes. researchgate.net

In the ¹H NMR spectrum of this compound, distinct signals are expected for the methyl protons and the hydroxyl proton. Upon complexation with a diamagnetic metal ion, changes in the chemical shifts (δ) of these protons provide evidence of coordination. The delocalization of electron density upon chelation typically leads to a downfield or upfield shift of the ligand's proton signals.

For instance, the signal corresponding to the hydroxyl proton of the oxime group is expected to disappear upon deprotonation and coordination to the metal center. Furthermore, the chemical shifts of the methyl protons will be sensitive to the new electronic environment created by the metal-ligand bond. In mixed-ligand complexes, the NMR spectrum will show signals corresponding to both ligands, with their chemical shifts influenced by the coordination to the central metal ion. aau.edu.et

Infrared (IR) Spectroscopy: Assignment of Functional Group Vibrations

Infrared (IR) spectroscopy is a fundamental technique for characterizing metal complexes by identifying the vibrational frequencies of their functional groups. libretexts.orgresearchgate.net By comparing the IR spectrum of the free this compound ligand with that of its metal complexes, key insights into the coordination mode can be obtained. researchgate.netresearchgate.net

Significant changes in the vibrational frequencies of the C=O (carbonyl), C=N (imine), and N-O (oxime) groups are expected upon complexation. researchgate.net The stretching vibration of the carbonyl group, typically observed in a specific region of the spectrum, may shift to a lower frequency (red shift) upon coordination to the metal ion, indicating a weakening of the C=O bond. Similarly, the C=N stretching frequency can also be affected.

The broad band associated with the O-H stretching vibration of the hydroxyl group in the free ligand is expected to disappear in the spectra of the complexes, confirming deprotonation and coordination of the oxygen atom. researchgate.net New bands appearing in the low-frequency region of the spectra can often be assigned to the metal-oxygen (M-O) and metal-nitrogen (M-N) stretching vibrations, providing direct evidence of bond formation between the ligand and the metal. researchgate.net

Table 1: Selected IR Vibrational Frequencies (cm⁻¹) for this compound and its Metal Complexes

| Functional Group | Free Ligand (Expected) | Metal Complex (Expected) |

| ν(O-H) | ~3400 (broad) | Absent |

| ν(C=O) | ~1700-1720 | Shift to lower frequency |

| ν(C=N) | ~1620-1640 | Shift upon coordination |

| ν(N-O) | ~930-960 | Shift upon coordination |

| ν(M-O) | - | ~400-600 |

| ν(M-N) | - | ~300-500 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within a molecule and is widely used to characterize metal complexes. researchgate.netnih.gov The UV-Vis spectrum of a metal complex can reveal both ligand-centered transitions and transitions involving the metal ion, such as ligand-to-metal charge transfer (LMCT) and d-d transitions. nih.govmdpi.com

The free this compound ligand will exhibit absorption bands in the UV region corresponding to π→π* and n→π* transitions within the chromophoric groups of the molecule. Upon complexation, these bands may undergo a shift in wavelength (either a bathochromic/red shift or a hypsochromic/blue shift) and a change in intensity. nih.gov

For transition metal complexes, new absorption bands may appear in the visible region. These bands are often attributed to d-d electronic transitions within the metal d-orbitals. The energy and intensity of these transitions are dependent on the geometry of the complex and the nature of the ligand field. For instance, octahedral and tetrahedral Co(II) complexes will exhibit characteristic d-d transition bands. nih.gov In oxidovanadium(IV) complexes, d-d transitions are also typically observed in the visible region. nih.gov

Furthermore, intense bands in the UV-Vis spectra of metal complexes can often be assigned to LMCT transitions, where an electron is excited from a ligand-based orbital to a metal-based orbital. nih.gov The energy of these transitions provides insight into the electronic structure of the complex. nih.gov

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is an indispensable technique for studying metal complexes that contain unpaired electrons. For complexes involving this compound, ESR provides detailed insights into the electronic structure and the local environment of the paramagnetic metal center. The technique is particularly sensitive to the oxidation state, coordination geometry, and the nature of the ligand-metal bonding.

When this compound coordinates to a paramagnetic metal ion, such as copper(II), the resulting complex can be analyzed by ESR. The spectrum yields critical parameters, including the g-tensor and hyperfine coupling constants (A-tensor). The g-values are indicative of the electronic environment around the metal ion, while the hyperfine structure arises from the interaction between the electron spin and the nuclear spin of the metal and ligand atoms.

Research on copper(II) complexes with similar imine-containing ligands has demonstrated that upon complexation, significant changes occur in the ESR spectrum. researchgate.net For instance, the characteristic ESR signal of an uncomplexed Cu(II) ion in solution often disappears upon the addition of the ligand. researchgate.net This can be accompanied by the emergence of a new signal, which may indicate a single-electron transfer process between the ligand and the metal, potentially forming a Cu(I) species and a ligand radical cation. researchgate.net The analysis of the g-values (g|| and g⊥) and the copper hyperfine coupling constant (A||) can help elucidate the geometry of the complex, such as whether it possesses a square-planar, tetrahedral, or octahedral coordination environment.

The magnetic properties of multinuclear complexes, where metal ions are bridged by ligands, can also be investigated. For example, studies on related nitronyl nitroxide radical-based metal complexes show evidence of magnetic exchange interactions (either ferromagnetic or antiferromagnetic) between the metal centers, which can be quantified through temperature-dependent ESR studies. researchgate.net

Table 1: Representative ESR Spectral Parameters for a Paramagnetic Copper(II) Complex

| Parameter | Typical Value Range | Information Derived |

| g-parallel (g | ) | |

| g-perpendicular (g⊥) | 2.0 - 2.1 | Relates to the electronic environment in the plane perpendicular to the principal axis. |

| A-parallel (A | ) |

Note: The values presented are representative for typical square-planar or distorted octahedral Cu(II) complexes and serve for illustrative purposes.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns. For this compound (C₅H₇NO₃), the molecular weight is 129.13 g/mol . In a typical mass spectrum, this would be observed as the molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 129.

Upon ionization in the mass spectrometer, the molecular ion becomes energetically unstable and undergoes fragmentation into smaller, charged ions. libretexts.org The pattern of these fragments is characteristic of the molecule's structure. The functional groups within this compound—two carbonyl groups and a hydroxyimino (oxime) group—dictate its fragmentation pathways.

The most common fragmentation process for ketones is α-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. miamioh.edu For this compound, this could lead to the loss of a methyl radical (•CH₃, 15 Da) or an acetyl radical (•COCH₃, 43 Da). Another key fragmentation pathway for ketones and aldehydes is the McLafferty rearrangement, though this requires a γ-hydrogen, which is not available in the primary structure of this compound. miamioh.edu

The presence of the oxime group introduces other potential fragmentation pathways, such as the loss of a hydroxyl radical (•OH, 17 Da) or nitric oxide (•NO, 30 Da). The analysis of the relative abundance of these fragment ions helps in confirming the structure of the parent molecule.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Neutral Loss | Fragmentation Pathway |

| 129 | [C₅H₇NO₃]⁺ | - | Molecular Ion (M⁺) |

| 114 | [C₄H₄NO₃]⁺ | •CH₃ | α-cleavage, loss of a methyl radical |

| 112 | [C₅H₆NO₂]⁺ | •OH | Loss of hydroxyl radical from the oxime group |

| 99 | [C₅H₇O₂]⁺ | •NO | Loss of nitric oxide from the oxime group |

| 86 | [C₄H₆O₂]⁺ | •COCH₃ | α-cleavage, loss of an acetyl radical |

| 43 | [C₂H₃O]⁺ | •C₃H₄NO₂ | Cleavage yielding the acetyl cation |

X-ray Diffraction Analysis for Solid-State Molecular Structures

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional molecular structure of a compound in the solid state. This technique provides precise information on bond lengths, bond angles, and torsional angles, confirming the connectivity of atoms and revealing the molecule's conformation. Furthermore, XRD analysis elucidates intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. nih.govmdpi.com

The analysis of a crystal structure begins with determining the unit cell parameters (a, b, c, α, β, γ) and the crystal system (e.g., monoclinic, triclinic). The data refinement process identifies the space group and the precise atomic coordinates of each atom in the asymmetric unit. mdpi.com For a molecule like this compound, XRD would be expected to reveal strong intramolecular hydrogen bonding between the oxime hydrogen and a carbonyl oxygen, as well as intermolecular hydrogen bonds that stabilize the crystal lattice.

Table 3: Illustrative Crystallographic Data for a Related Metal Complex

| Parameter | Example Data (for a representative Cu(II) complex) | Description |

| Crystal System | Triclinic | One of the seven crystal systems describing the cell geometry. |

| Space Group | P-1 | Describes the symmetry elements within the unit cell. researchgate.net |

| a (Å) | 5.9308 | Length of the 'a' axis of the unit cell. mdpi.com |

| b (Å) | 10.9695 | Length of the 'b' axis of the unit cell. mdpi.com |

| c (Å) | 14.7966 | Length of the 'c' axis of the unit cell. mdpi.com |

| α (°) | 100.501 | Angle between the 'b' and 'c' axes. mdpi.com |

| β (°) | 98.618 | Angle between the 'a' and 'c' axes. mdpi.com |

| γ (°) | 103.818 | Angle between the 'a' and 'b' axes. mdpi.com |

| Coordination Geometry | Elongated Octahedron | The geometric arrangement of ligands around the central metal ion. researchgate.net |

Note: The data in this table are taken from published structures of related compounds to illustrate the type of information obtained from an X-ray diffraction experiment. researchgate.netmdpi.com

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the properties of medium-sized organic molecules and their metal complexes due to its balance of accuracy and computational cost researchgate.netchemrxiv.orgaps.orgmdpi.com. For 3-hydroxyiminopentane-2,4-dione and its derivatives, DFT is instrumental in elucidating a range of molecular characteristics from electronic behavior to coordination chemistry researchgate.netekb.egresearchgate.net.

Electronic Structure Analysis and Frontier Molecular Orbitals

The electronic properties of a molecule are fundamental to its reactivity. DFT calculations are used to map the electron density distribution and determine the energies and shapes of molecular orbitals nih.gov. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the Frontier Molecular Orbitals (FMOs) bhu.ac.in.

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile bhu.ac.in. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability researchgate.net. A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO researchgate.net.

For ligands like this compound, the distribution of the HOMO and LUMO across the molecule identifies the potential sites for electrophilic and nucleophilic attack, respectively. The analysis of these orbitals helps in understanding how the ligand will interact with other species, including metal ions and substrates in chemical reactions.

Below is a representative table illustrating the type of data obtained from FMO analysis for a generic organic ligand, as specific data for this compound is not available.

| Parameter | Value (eV) | Description |

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.3 | Energy gap, indicative of chemical reactivity |

Prediction of Spectroscopic Parameters (e.g., NMR, IR Frequencies)

DFT calculations are a reliable method for predicting the vibrational (infrared) and nuclear magnetic resonance (NMR) spectra of molecules nih.govnih.govruc.dkresearchgate.net. By calculating the second derivatives of the energy with respect to atomic displacements, one can determine the frequencies of vibrational modes. These theoretical frequencies can be compared with experimental IR and Raman spectra to aid in the assignment of observed spectral bands researchgate.net.

Similarly, NMR chemical shifts can be computed, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework ruc.dk. These calculations provide theoretical chemical shifts for nuclei like ¹H and ¹³C. Comparing calculated and experimental NMR spectra can confirm the proposed structure of a molecule or help in elucidating the structures of different isomers or tautomers in solution rsc.org. For this compound, this would be particularly useful for studying the tautomerism between the oxime and nitroso forms.

The table below shows a hypothetical comparison between experimental and DFT-calculated vibrational frequencies for key functional groups.

| Functional Group | Experimental IR (cm⁻¹) | Calculated IR (cm⁻¹) | Vibrational Mode |

| O-H | ~3400 | ~3415 | Stretching |

| C=O (keto) | ~1710 | ~1718 | Stretching |

| C=N (oxime) | ~1650 | ~1655 | Stretching |

| N-O | ~940 | ~948 | Stretching |

Mechanistic Studies of Organic Reactions and Ligand Transformations

DFT is a powerful tool for investigating the mechanisms of chemical reactions by mapping the potential energy surface nih.govmdpi.comresearchgate.net. This involves locating the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The calculated activation energies (the energy difference between reactants and transition states) provide insights into the reaction kinetics and help determine the most likely reaction pathway mdpi.com.

For this compound, DFT could be used to study its synthesis, tautomerization, or its role in subsequent reactions, such as cyclocondensation or substitution . Such studies can clarify whether a reaction proceeds through a stepwise or concerted mechanism and can predict the stereochemical outcome of a reaction.

Analysis of Metal-Ligand Bonding and Coordination Geometries

Furthermore, the nature of the metal-ligand bond can be analyzed in detail. Techniques such as Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM) can quantify the degree of covalent versus electrostatic character in the coordination bonds nih.gov. This analysis helps explain the stability and reactivity of the metal complexes. DFT can also predict how the electronic properties of the ligand, such as its HOMO-LUMO gap, are altered upon coordination to a metal center researchgate.net.

| Complex Property | Calculated Value |

| Coordination Geometry | Distorted Square Planar |

| M-O Bond Length | 1.95 Å |

| M-N Bond Length | 2.05 Å |

| Binding Energy | -150 kcal/mol |

Molecular Dynamics (MD) Simulations in Complex Formation and Reactivity

While DFT is excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules and their complexes over time nih.govnih.gov. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves mdpi.com.

For this compound, MD simulations could be used to study the process of a metal ion binding to the ligand in a solvent, showing the conformational changes that occur during complex formation mdpi.com. It can also be used to explore the stability of the resulting complex in an aqueous environment, the dynamics of solvent molecules around the complex, and the flexibility of the ligand's structure nih.govnih.govmdpi.com.

Quantum Chemical Calculations for Reaction Pathway Elucidation

Quantum chemical calculations, including but not limited to DFT, are essential for the detailed elucidation of reaction pathways nih.gov. These methods can trace the entire path from reactants to products, identifying all intermediates and transition states along the way mdpi.com. By computing the free energy profile of a reaction, chemists can understand the thermodynamic and kinetic factors that control the reaction's outcome. This approach provides a molecular-level picture of bond-breaking and bond-forming events, which is critical for designing new synthetic routes or understanding biochemical processes.

Catalytic and Advanced Chemical Applications

Metal Complexes as Catalysts in Organic Synthesis

The coordination of 3-hydroxyiminopentane-2,4-dione to metal centers can yield catalysts with unique activities. However, a review of the available scientific literature indicates that its specific application in the following prominent catalytic reactions is not widely documented.

Wacker-Type Oxidation of Olefins Catalyzed by Cobalt Complexes

The Wacker process, traditionally catalyzed by palladium, involves the oxidation of olefins to ketones. numberanalytics.comrsc.org While research has explored the use of first-row transition metals like cobalt to create more sustainable protocols numberanalytics.comnih.gov, the specific use of cobalt complexes with this compound as the ligand for this transformation is not prominently featured in the reviewed literature. Research into cobalt-catalyzed Wacker-type oxidations often involves other complex ligands, such as porphyrins or those derived from isothiosemicarbazone. numberanalytics.com

Oxidation of Alkanes and Alcohols by Oxidovanadium Complexes

Oxidovanadium(IV) complexes are recognized as effective catalysts for the oxidation of hydrocarbons and alcohols, often utilizing peroxides as the oxidant. mdpi.commdpi.comresearchgate.net These reactions are of significant interest as they can transform inert C-H bonds into valuable functional groups. researchgate.netresearchgate.net Studies frequently report high product yields, with the activity of the vanadium catalyst often enhanced by the presence of a co-catalyst, such as 2-pyrazinecarboxylic acid (PCA). mdpi.commdpi.com The catalytic mechanism is believed to proceed through the generation of highly reactive hydroxyl radicals. mdpi.com Despite the extensive research into various vanadium complexes for these oxidations mdpi.comresearchgate.net, the application of oxidovanadium complexes specifically featuring the this compound ligand is not extensively detailed in the surveyed scientific reports.

Bifunctional Catalysis in Tandem Oxidation-Condensation Reactions

Tandem catalysis, where multiple reaction steps are carried out in a single pot with a multifunctional catalyst, represents a highly efficient strategy in chemical synthesis. The development of heterogeneous catalysts for such processes is a significant challenge, often requiring the integration of multiple, isolated catalytic sites. nih.govresearchgate.net For instance, metal-organic frameworks (MOFs) have been designed to incorporate both redox-active centers and basic sites to facilitate sequential oxidation-condensation reactions. nih.govresearchgate.net This approach allows for the conversion of alcohols to aldehydes, followed immediately by condensation with an amine to form imines. nih.gov While this is an active area of research nih.gov, the application of this compound or its metal complexes as a bifunctional catalyst for tandem oxidation-condensation reactions is not described in the available literature.

Role as Mediators in Enzymatic Systems

In contrast to its limited documentation in the aforementioned catalytic syntheses, this compound (violuric acid) is well-established as a highly effective redox mediator in enzyme-based systems, particularly with laccase. These laccase-mediator systems (LMS) are capable of oxidizing substrates that the enzyme cannot oxidize on its own, significantly broadening their application. mdpi.commdpi.com

Laccase-Mediated Decolorization of Dyes: Mechanism and Efficiency

Laccases are multi-copper oxidases that can decolorize a wide array of synthetic dyes, which are major pollutants in textile industry wastewater. csic.esresearchgate.net However, their efficiency against certain recalcitrant or high redox potential dyes is limited. researchgate.netnih.gov The introduction of a redox mediator like violuric acid (VA) creates a laccase-mediator system (LMS) that dramatically enhances the rate and extent of decolorization. researchgate.net

The mechanism involves the laccase enzyme oxidizing the violuric acid mediator. This generates a stable, high-redox-potential radical species. nih.gov This radical then diffuses from the enzyme's active site and, in turn, oxidizes the large and complex dye molecules, which are otherwise inaccessible to the enzyme itself. nih.gov This indirect oxidation pathway significantly expands the range of substrates that laccase can effectively degrade.

The efficiency of the laccase-violuric acid system has been demonstrated across various studies. For instance, the system featuring laccase from Trametes hirsuta achieved almost total decolorization (approximately 90%) of the recalcitrant dye C.I. Acid Red 97 in just three minutes. researchgate.net The use of violuric acid has been shown to be superior to other mediators for the degradation of specific pollutants. science.gov

Table 1: Efficiency of Laccase-Violuric Acid (VA) Systems in Decolorizing Dyes and Degrading Pollutants

| Pollutant/Dye | Laccase Source | Mediator | Efficiency/Result | Reference(s) |

| C.I. Acid Red 97 | Trametes hirsuta | Violuric Acid | ~90% decolorization in 3 minutes | researchgate.net |

| C.I. Acid Green 26 | Trametes hirsuta | Violuric Acid | Enhanced decolorization rate | researchgate.net |

| Pyrimethanil (B132214) | Trametes versicolor | Violuric Acid | Best mediator; ~100% degradation in 24h | science.gov |

| Isoproturon (B30282) | Trametes versicolor | Violuric Acid | Best mediator; ~100% degradation in 24h | science.gov |

| Sulfadimethoxine (B1681780) | Perenniporia sp. | Violuric Acid | Efficient removal | mdpi.com |

| Sulfamonomethoxine (B1681783) | Perenniporia sp. | Violuric Acid | Efficient removal | mdpi.com |

| Naproxen | Myceliophthora thermophila | Violuric Acid | Used as a redox mediator | mdpi.com |

Environmental Applications in Wastewater Treatment Research

The effectiveness of the laccase-violuric acid system in breaking down persistent dyes and other organic compounds makes it a promising tool for environmental remediation, particularly in the treatment of industrial wastewater. mdpi.comresearchgate.netnih.gov Industrial effluents, especially from textile manufacturing, often contain a complex mixture of dyes that are difficult to remove using conventional methods. csic.es

Research has focused on using laccase-mediator systems to degrade a variety of environmental pollutants found in wastewater, including pharmaceuticals, pesticides, and personal care products. mdpi.commdpi.com The laccase-violuric acid system has proven effective in degrading pesticides like pyrimethanil and isoproturon science.gov, and pharmaceuticals such as certain sulfonamides. mdpi.com

An important aspect of this application is the potential for detoxification. The enzymatic treatment of dyes and pollutants can reduce their toxicity. mdpi.comnih.gov For example, after treatment with a laccase-violuric acid system, a reduction in the toxicity of sulfadimethoxine and sulfamonomethoxine was observed. mdpi.com However, it is crucial to monitor the by-products of degradation, as the use of mediators can sometimes increase the toxicity of the treated water, necessitating careful process optimization. mdpi.com The development of these enzymatic systems is a key area of research for creating more eco-friendly and effective technologies for water purification and bioremediation. mdpi.comnih.gov

Q & A

Basic: What are the standard synthetic routes for 3-hydroxyiminopentane-2,4-dione, and how can purity be validated?

Methodological Answer:

The compound is typically synthesized via condensation reactions between hydroxylamine and diketones, followed by purification using recrystallization or column chromatography. Purity validation requires a combination of techniques:

- HPLC (High-Performance Liquid Chromatography) for quantitative analysis of impurities (<1% threshold).

- NMR Spectroscopy (¹H and ¹³C) to confirm structural integrity and detect residual solvents .

- Melting Point Determination to compare with literature values (e.g., PubChem data for analogous diones) .

Advanced: How can computational modeling optimize reaction conditions for synthesizing this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations can predict transition states and energy barriers for key steps like oxime formation. Parameters to model:

- Solvent effects (e.g., dielectric constant of ethanol vs. water).

- Temperature-dependent kinetics to identify optimal reaction windows (e.g., 60–80°C).

- Validation via in situ FTIR to monitor intermediate formation .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- X-ray Crystallography : Resolves bond lengths and angles, critical for confirming the oxime geometry and diketone tautomerism .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N–O stretch at ~930 cm⁻¹).

- Mass Spectrometry : Confirms molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Advanced: How can researchers resolve contradictions in reported stability data for this compound under acidic conditions?

Methodological Answer:

- Controlled Kinetic Studies : Compare degradation rates at varying pH (1–6) using UV-Vis spectroscopy to track absorbance changes.

- Isolation of Degradants : HPLC-MS to identify by-products (e.g., hydrolysis to diketones or nitrosation products).

- Replicate Published Protocols : Ensure consistency in solvent purity and temperature control, as minor variations often explain discrepancies .

Basic: What are the primary applications of this compound in coordination chemistry?

Methodological Answer:

The compound acts as a polydentate ligand due to its oxime and diketone groups. Applications include:

- Metal Chelation : Formation of stable Cu(II) or Fe(III) complexes for catalytic studies (e.g., redox-active systems) .

- Material Science : Designing metal-organic frameworks (MOFs) with tunable porosity .

Advanced: What strategies improve reproducibility in synthesizing this compound derivatives?

Methodological Answer:

- DoE (Design of Experiments) : Statistically optimize variables (e.g., molar ratios, reaction time) using software like Minitab.

- Strict Anhydrous Conditions : Use Schlenk lines for moisture-sensitive steps to prevent side reactions.

- Batch-to-Batch Analysis : Compare NMR and HPLC profiles across multiple syntheses to identify critical quality attributes .

Basic: How can researchers assess the biological activity of this compound?

Methodological Answer:

- Enzyme Inhibition Assays : Test against targets like tyrosinase or metalloproteases using spectrophotometric methods.

- Cytotoxicity Screening : MTT assays on cell lines (e.g., HeLa) to evaluate IC₅₀ values.

- Molecular Docking : Preliminary in silico studies to predict binding affinity to proteins .

Advanced: What mechanistic insights can be gained from studying the tautomerism of this compound?

Methodological Answer:

- Variable-Temperature NMR : Monitor keto-enol tautomer equilibria (e.g., ΔG‡ calculation from coalescence temperatures).

- Isotopic Labeling : Use ¹⁸O-labeled water to trace oxygen exchange in diketone forms.

- Theoretical Calculations : Compare energy landscapes of tautomers using Gaussian software .

Basic: What are best practices for documenting the use of this compound in pharmacological studies?

Methodological Answer:

- Detailed Chemical Metadata : Include IUPAC name, CAS number, purity, and storage conditions (e.g., −20°C under argon).

- Batch-Specific Data : Report NMR spectra, HPLC chromatograms, and supplier details (avoiding non-academic sources like BenchChem) .

Advanced: How can researchers address ethical and data-sharing challenges when publishing studies on this compound?

Methodological Answer:

- FAIR Principles : Ensure data is Findable, Accessible, Interoperable, and Reusable (e.g., deposit spectra in PubChem or Zenodo).

- Anonymization Protocols : For studies involving human-derived samples, use pseudonymization and ethical board approvals.

- Conflict Resolution : Disclose all synthetic routes and analytical methods to mitigate reproducibility crises .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.